5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid
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Description
5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid, also known as HMPAA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Scientific Research Applications
Chemical Modification and Adsorption Studies
One study focused on the surface modification of adsorbents using chemically related compounds for the removal of heavy metals from aqueous solutions. Chemically modified activated carbon, using similar benzoic acid derivatives, showed high efficiency in removing cobalt ions, suggesting potential environmental applications in water purification and heavy metal remediation (Gunjate et al., 2020).
Biosynthesis of Natural Products
Research into the biosynthesis of 3,5-AHBA-derived natural products, related to the precursor roles of similar benzoic acid compounds, has provided insights into the molecular genetics and biochemical pathways that produce a wide variety of natural substances. This has implications for understanding natural product synthesis and potential applications in drug discovery and development (Kang, Shen, & Bai, 2012).
Antioxidant Activity Studies
Studies on phenyl ether derivatives from marine-derived fungi, including compounds structurally related to benzoic acid derivatives, have identified compounds with strong antioxidant activities. These findings highlight the potential for discovering new antioxidants that could be utilized in pharmaceuticals, nutraceuticals, and food preservatives (Xu et al., 2017).
Electrochemical Studies
Research into the electrochemical behavior of acylated quinol and quinol ether imines, related to the chemical reactivity of benzoic acid derivatives, has provided insights into the mechanisms of chemical transformations and potential applications in synthetic chemistry and materials science (Ahern, Navratil, & Vaughan, 1977).
Liquid Crystalline and Fire Retardant Molecules
A study on the synthesis of novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core, including Schiff base and amide linking units with benzoic acid derivatives, has explored the potential applications of these compounds in materials science, particularly in developing new materials with specific optical and fire-retardant properties (Jamain, Khairuddean, & Tay, 2020).
properties
IUPAC Name |
5-hydroxy-2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-22-11-3-5-12(6-4-11)23-9-15(19)17-14-7-2-10(18)8-13(14)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJNHVCOQAARDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid |
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